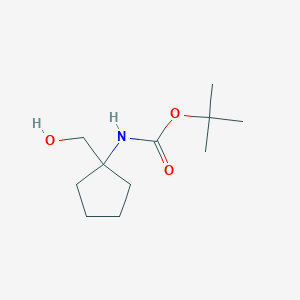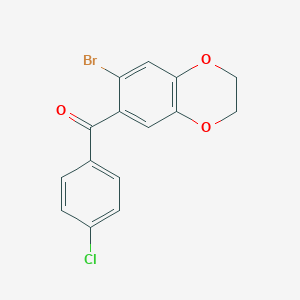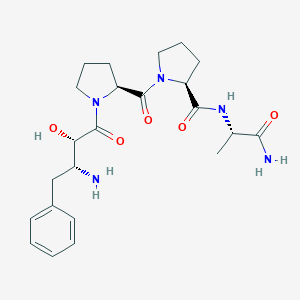![molecular formula C9H14O B063585 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone CAS No. 170303-19-2](/img/structure/B63585.png)
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone is a synthetic compound that has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound is also known as carvotanacetone and is a derivative of carvone, a natural product found in many essential oils.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, as well as the proliferation of cancer cells. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone in lab experiments is its relatively low cost and availability. However, one limitation is the lack of information regarding its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research involving 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone. One area of interest is its potential use as an antibacterial and antifungal agent in the development of new drugs. Additionally, this compound may have applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone.
Métodos De Síntesis
The synthesis of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone can be achieved through a multistep process. One common method involves the conversion of carvone to carvacrol, followed by the oxidation of carvacrol to carvacrol acetate. The final step involves the hydrolysis of carvacrol acetate to yield 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone.
Aplicaciones Científicas De Investigación
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a flavoring agent in the food industry.
Propiedades
Número CAS |
170303-19-2 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9+/m1/s1 |
Clave InChI |
HPXHMACQKOXZRR-BDAKNGLRSA-N |
SMILES isomérico |
CC(=C[C@@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
SMILES canónico |
CC(=CC1CC1C(=O)C)C |
Sinónimos |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





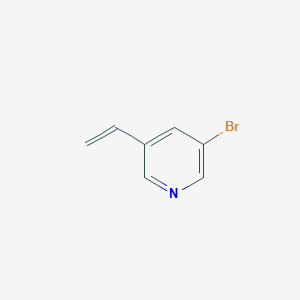

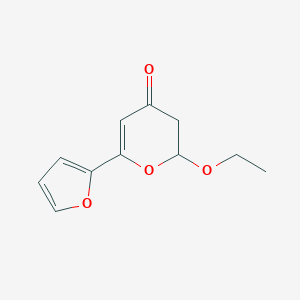
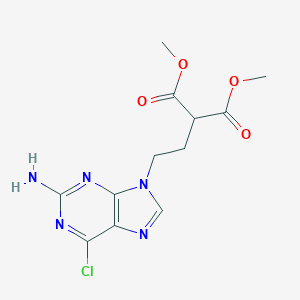
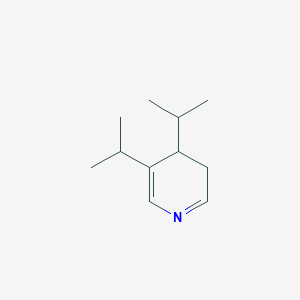
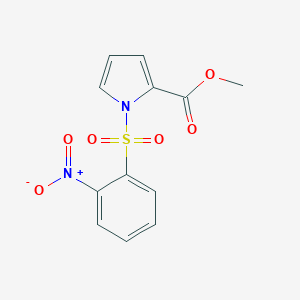
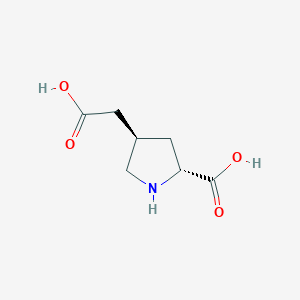
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)

